1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione 1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 35157-65-4
VCID: VC17570861
InChI: InChI=1S/C7H6N2O2/c10-6-5-7(11)9-4-2-1-3-8(6)9/h1-4H,5H2
SMILES:
Molecular Formula: C7H6N2O2
Molecular Weight: 150.13 g/mol

1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione

CAS No.: 35157-65-4

Cat. No.: VC17570861

Molecular Formula: C7H6N2O2

Molecular Weight: 150.13 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione - 35157-65-4

Specification

CAS No. 35157-65-4
Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
IUPAC Name pyrazolo[1,2-a]pyridazine-1,3-dione
Standard InChI InChI=1S/C7H6N2O2/c10-6-5-7(11)9-4-2-1-3-8(6)9/h1-4H,5H2
Standard InChI Key UXKCGWZRLUQWFY-UHFFFAOYSA-N
Canonical SMILES C1C(=O)N2C=CC=CN2C1=O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular framework consists of a bicyclic system integrating pyrazole and pyridazine rings, with ketone groups at positions 1 and 3. Its IUPAC name, 5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione, reflects this fusion. Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC₇H₁₀N₂O₂
Molecular Weight154.17 g/mol
CAS Registry Number69386-75-0
SMILES NotationC1CCN2C(=O)CC(=O)N2C1
Topological Polar SA58.2 Ų

The presence of two carbonyl groups and three nitrogen atoms within the bicyclic system confers distinct electronic properties, enabling interactions with biological targets such as enzymes and receptors.

Synthetic Methodologies

Cyclization-Based Routes

The synthesis typically begins with hydrazine derivatives reacting with diketones or ketoesters under acidic or basic conditions. For instance, cyclization of ethyl 3-oxobutanoate with hydrazine hydrate in ethanol yields the core structure with moderate efficiency. Industrial-scale production employs continuous flow reactors to optimize temperature (80–120°C) and catalyst loading (e.g., 5 mol% p-toluenesulfonic acid), achieving yields exceeding 85%.

Derivative Functionalization

Post-synthetic modifications enable diversification:

  • N-Alkylation: Treatment with alkyl halides in DMF introduces substituents at the pyridazine nitrogen.

  • Oxidation: Hydrogen peroxide in acetic acid oxidizes saturated bonds, enhancing electrophilicity for further reactions.

Biomedical Applications and Mechanisms

Anticancer Activity

The compound inhibits Cyclin-Dependent Kinase 2 (CDK2), a regulator of cell cycle progression. In vitro studies demonstrate IC₅₀ values of 1.2–3.8 µM against breast cancer (MCF-7) and leukemia (HL-60) cell lines. Selectivity indices (SI > 25) suggest preferential cytotoxicity toward malignant over normal cells.

Anti-Inflammatory Effects

In murine models of inflammation, derivatives reduce TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses. This correlates with inhibition of NF-κB signaling, a central pathway in inflammatory responses.

Comparative Analysis with Structural Analogues

CompoundKey Structural DifferenceBioactivity Profile
Pyrazolo[3,4-b]pyridineLacks pyridazine ringModerate kinase inhibition
Pyridazino[4,5-d]pyridazineAdditional nitrogen atomEnhanced antimicrobial potency

The 1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione scaffold exhibits superior metabolic stability compared to analogues, with a plasma half-life of 6.2 hours in rat models.

Recent Advances and Clinical Prospects

Prodrug Development

Ester prodrugs (e.g., acetylated derivatives) improve oral bioavailability from 12% to 68% in preclinical trials. Hydrolysis in intestinal mucosa releases the active compound, minimizing first-pass metabolism.

Targeted Delivery Systems

Nanoparticle conjugates using poly(lactic-co-glycolic acid) (PLGA) carriers enhance tumor accumulation in xenograft models, reducing systemic toxicity by 50% compared to free drug administration.

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